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Compound of Interest

Compound Name: Fimepinostat

Cat. No.: B612121

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K)
and histone deacetylase (HDAC), in patient-derived xenograft (PDX) models of cancer. This
document is intended to guide researchers in designing and executing preclinical studies to
evaluate the efficacy and mechanism of action of Fimepinostat in clinically relevant tumor
models.

Introduction to Fimepinostat

Fimepinostat is an orally bioavailable small molecule that simultaneously targets two critical
oncogenic pathways.[1][2] By inhibiting both PISK and HDAC enzymes, Fimepinostat can
induce cell cycle arrest, and apoptosis, and suppress the expression of key oncogenes such as
MYC.[3] Its dual mechanism of action makes it a promising therapeutic agent for a variety of
hematological and solid tumors.[4][5] PDX models, which are generated by implanting patient
tumor tissue directly into immunodeficient mice, are considered highly translational as they
retain the histopathological and genetic characteristics of the original human tumor.[6] This
makes them an invaluable tool for the preclinical evaluation of novel cancer therapeutics like
Fimepinostat.

Fimepinostat's Mechanism of Action
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Fimepinostat exerts its anti-tumor effects by concurrently inhibiting the PISK/AKT/mTOR
signaling pathway and the activity of Class | and Il histone deacetylases.[4] The inhibition of
PI3K leads to reduced phosphorylation and activation of AKT, a key downstream effector, which
in turn dampens the entire signaling cascade responsible for cell growth, proliferation, and
survival.[7] Simultaneously, HDAC inhibition by Fimepinostat results in the accumulation of
acetylated histones, leading to a more open chromatin structure and the altered expression of
genes involved in cell cycle regulation and apoptosis.[8] A significant consequence of this dual
inhibition is the downregulation of the MYC oncogene, a critical driver in many cancers.[3][4]

Fimepinostat

inhibits [inhibits

Apoptosis

1

1

| stabilizes via
activates  ubiquitin-mediated
degradation

deacetylates Acetylated Histones

regulates

I
|
|
|
|
|
|
l activates
|

|

MYC Protein

promotes

MYC Gene
Transcription

Cell Growth &
Proliferation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.curis.com/wp-content/uploads/2019/10/ASH2018Fimepinostat.pdf
https://www.pubcompare.ai/protocol/Xgyx1YwB4C3bMWOep0a0/
https://www.benchchem.com/product/b612121?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/histone-western-blot
https://www.researchgate.net/figure/Fimepinostat-significantly-inhibits-tumor-growth-in-NEPC-PDX-models-relative-to-the-HDAC_fig5_374684333
https://www.curis.com/wp-content/uploads/2019/10/ASH2018Fimepinostat.pdf
https://www.benchchem.com/product/b612121?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Caption: Fimepinostat's dual-inhibition signaling pathway.

Data Presentation: Efficacy of Fimepinostat in PDX

Models

The following tables summarize the available data on the in vivo efficacy of Fimepinostat in

various PDX models.

Fimepinostat

Observed
PDX Model Cancer Type Dose & . Reference
Efficacy
Schedule
Neuroendocrine 75 mg/kg, oral Significantly
LuCaP 145.1 & _ S
Prostate Cancer gavage, daily for inhibits tumor [3]
LuCaP 208.1
(NEPC) up to 3.5 weeks growth.
Castration-
] 75 mg/kg, oral o
Resistant ) Inhibits tumor
LuCaP 35CR gavage, daily for 9]
Prostate Cancer growth.
up to 3.5 weeks
(CRPC)
Small Cell Lung - Effective single-
SCLC PDX Not specified [3]
Cancer (SCLC) agent treatment.
] Burkitt's 100 mg/kg, oral Tumor stasis
Daudi Xenograft o ) [1]
Lymphoma administration observed.
Delayed tumor
75 mg/kg, oral
) growth; mean
Ewing Sarcoma ] gavage, 4
Ewing Sarcoma tumor volume [2]
Xenograft days/week for 4
reduced by half
weeks
after 29 days.
Double-Hit Diffuse Large B- Not specified (in Nearly 100%
Lymphoma Cell Lymphoma combination with ~ tumor growth [10]
Xenograft (DLBCL) venetoclax) inhibition.
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In Vitro Model Cancer Type Fimepinostat ICso Reference
PI3Ka - 19 nM [1]
PI3KB - 54 nM [1]
PI3K3 - 39 nM [1]
HDAC1 - 1.7 nM [1]
HDAC2 - 5.0 nM [1]
HDAC3 - 1.8 nM [1]
HDAC10 - 2.8 M [1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Establishment and Maintenance of PDX Models

This protocol outlines the general procedure for establishing and passaging PDX tumors in
immunodeficient mice.
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Caption: General workflow for PDX model establishment.

Materials:

Fresh patient tumor tissue, collected under sterile conditions.

Immunodeficient mice (e.g., NOD/SCID, NSG).

Surgical instruments (scalpels, forceps).

Growth media (e.g., DMEM/F12) with antibiotics.

Matrigel (optional).
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¢ Anesthesia.

Protocol:

e Tumor Tissue Preparation:

o Wash the fresh tumor tissue with sterile PBS containing antibiotics.

o Mechanically mince the tumor into small fragments (1-3 mms).

o (Optional) Mix tumor fragments with Matrigel to enhance engraftment.

e Implantation:

Anesthetize the immunodeficient mouse.

[¢]

[e]

Make a small incision in the skin on the flank of the mouse.

o

Create a subcutaneous pocket using blunt dissection.

[¢]

Implant one to two tumor fragments into the pocket.

o

Close the incision with surgical clips or sutures.

e Tumor Growth Monitoring:

o Monitor the mice regularly for tumor growth.

o Measure tumor dimensions with calipers two to three times per week.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Passaging:

o When tumors reach a predetermined size (e.g., 1000-1500 mm3), euthanize the mouse.

o Aseptically resect the tumor.
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o Remove any necrotic tissue and prepare the tumor for re-implantation into new mice as
described in step 1.

e Cryopreservation:
o Cut a portion of the tumor into small fragments.

o Freeze the fragments in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

Fimepinostat Dosing and Tumor Growth Inhibition Study

Materials:

PDX-bearing mice with established tumors (e.g., 100-200 mm?).

Fimepinostat (CUDC-907).

Vehicle control (e.g., 0.5% methylcellulose).

Oral gavage needles.

Calipers.
Protocol:
e Animal Randomization:

o Once tumors reach the desired size, randomize mice into treatment and control groups
(n=8-10 mice per group).

» Fimepinostat Formulation and Administration:

o Prepare a suspension of Fimepinostat in the appropriate vehicle at the desired
concentration.

o Administer Fimepinostat to the treatment group via oral gavage according to the specified
dose and schedule (e.g., 75 mg/kg, daily).

o Administer the vehicle alone to the control group.
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e Tumor Measurement and Body Weight Monitoring:

o Measure tumor volumes and mouse body weights two to three times per week.
o Data Analysis:

o Calculate the mean tumor volume for each group at each time point.

o Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the
formula:

» TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control
group)] x 100.

o Monitor for signs of toxicity, such as significant body weight loss.

Western Blot Analysis of PDX Tumor Tissue

This protocol is for assessing the pharmacodynamic effects of Fimepinostat on the PISK/AKT
and HDAC pathways in PDX tumor tissue.

Materials:

PDX tumor tissue (from treated and control mice).

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
o Protein assay kit (e.g., BCA).

o SDS-PAGE gels.

 PVDF membranes.

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

e Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-acetyl-Histone H3, anti-
total Histone H3, anti-MYC, anti-f-actin).

o HRP-conjugated secondary antibodies.
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e Chemiluminescent substrate.

Protocol:

» Protein Extraction:
o Homogenize frozen PDX tumor tissue in lysis buffer on ice.
o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
o Determine the protein concentration of the lysate.

o SDS-PAGE and Western Blotting:

o

Denature protein lysates and separate them by SDS-PAGE.

o Transfer the separated proteins to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent
substrate and an imaging system.[7][8][11]

Immunohistochemistry (IHC) for Ki67 in PDX Tumors

This protocol is for assessing the effect of Fimepinostat on tumor cell proliferation.
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Caption: Workflow for Ki67 Immunohistochemistry.
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Materials:

Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.

o Xylene and graded ethanol series.

» Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

e Hydrogen peroxide (3%).

e Blocking serum.

e Primary antibody (anti-Ki67).

» Biotinylated secondary antibody and ABC reagent, or a polymer-based detection system.
o DAB substrate-chromogen solution.

¢ Hematoxylin counterstain.

e Mounting medium.

Protocol:

Deparaffinization and Rehydration:

o Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of
ethanol to water.

Antigen Retrieval:

o Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.[12]

Peroxidase Blocking:

o Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

Blocking:
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o Block non-specific antibody binding with a blocking serum.

Antibody Incubation:
o Incubate the sections with the primary anti-Ki67 antibody.

o Wash and incubate with a biotinylated secondary antibody followed by ABC reagent, or
with a polymer-based secondary antibody.

Detection and Counterstaining:
o Visualize the antibody binding with a DAB substrate, which produces a brown precipitate.

o Counterstain the sections with hematoxylin.

Dehydration and Mounting:

o Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a
permanent mounting medium.

Analysis:

o Quantify the percentage of Ki67-positive cells by manual counting or using image analysis
software.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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